3-((2,5-Difluorophenoxy)methyl)benzaldehyde
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Overview
Description
3-((2,5-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2. It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,5-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,5-difluorophenoxy methyl benzene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3-((2,5-Difluorophenoxy)methyl)benzoic acid.
Reduction: 3-((2,5-Difluorophenoxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2,5-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-((2,5-Difluorophenoxy)methyl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The difluorophenoxy group can enhance binding affinity and specificity due to its electronic properties, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins .
Comparison with Similar Compounds
- 3-((2,4-Difluorophenoxy)methyl)benzaldehyde
- 3-((2,6-Difluorophenoxy)methyl)benzaldehyde
- 3-((2,5-Dichlorophenoxy)methyl)benzaldehyde
Comparison:
- Uniqueness: The presence of fluorine atoms in the 2 and 5 positions of the phenoxy group in 3-((2,5-Difluorophenoxy)methyl)benzaldehyde imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substitution patterns .
Properties
IUPAC Name |
3-[(2,5-difluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-4-5-13(16)14(7-12)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGUFICCWIXXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)COC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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